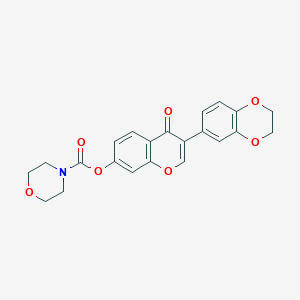

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

Beschreibung

Structural Characterization of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

Molecular Architecture Analysis

The molecular structure of this compound represents a sophisticated arrangement of three distinct heterocyclic systems. The compound belongs to the chromen derivative class, characterized by the presence of the chromen-7-yl moiety as the central structural framework. This complex molecular architecture incorporates a benzodioxin structure that contributes significantly to its chemical properties and potential biological activities. The morpholinecarboxylate group serves as a terminal substituent that may enhance both solubility and bioactivity profiles.

The molecular formula has been established as C19H15NO6 with a corresponding molecular weight of approximately 353.33 g/mol, based on structural analysis of related compounds in this class. However, variations in molecular formula have been reported, with some sources indicating C27H29NO8S, suggesting potential structural modifications or different derivative forms. The compound's classification as a chromen derivative stems from the presence of the characteristic 4H-chromen-4-one core structure, which forms the backbone of numerous biologically active natural products and synthetic pharmaceutical agents.

The structural complexity arises from the integration of multiple functional groups that create a three-dimensional molecular architecture with specific spatial arrangements. Each component contributes unique electronic and steric properties that influence the overall molecular behavior. The benzodioxin ring system provides conformational flexibility, while the chromone core offers electronic conjugation and potential sites for intermolecular interactions. The morpholine carboxylate substituent introduces additional hydrogen bonding capabilities and modifies the compound's physicochemical properties.

Benzodioxin Ring System Conformational Studies

The 2,3-dihydro-1,4-benzodioxin ring system exhibits characteristic conformational behavior that significantly influences the overall molecular geometry. Theoretical calculations and experimental studies of similar benzodioxin-containing compounds reveal that the saturated dioxane ring adopts preferentially non-planar conformations. The coupling constants obtained from 13C satellite spectra of benzodioxan demonstrate that the heterocyclic ring exists in two rapidly inverting half-chair conformations.

Density functional theory calculations at the B3LYP/6-31G(d) level indicate that the twisted conformer represents the most stable configuration, with energy differences of approximately 7.5 kcal/mol compared to bent conformations. This conformational preference results from the optimization of orbital overlap and minimization of steric interactions within the six-membered dioxane ring. The ring-inversion process between twisted and bent conformers occurs with relatively low energy barriers, allowing for conformational flexibility at ambient temperatures.

The conformational behavior of the benzodioxin ring directly impacts the spatial orientation of the entire molecular structure. When attached to the chromone core, the benzodioxin ring maintains an orthogonal or near-orthogonal arrangement, as evidenced by dihedral angles ranging from 85° to 90° observed in related crystal structures. This perpendicular arrangement minimizes steric hindrance while maintaining optimal electronic communication between the two ring systems. The conformational dynamics of the benzodioxin ring also influence intermolecular packing arrangements in the solid state and may affect the compound's interaction with biological targets.

Chromen-4-one Core Electronic Configuration

The chromen-4-one (4H-1-benzopyran-4-one) core represents the central structural element that defines the compound's electronic properties and chemical reactivity. This bicyclic system consists of a benzene ring fused to a γ-pyrone ring, creating an extended π-conjugated system with characteristic electronic absorption properties. The chromone nucleus exhibits infrared carbonyl stretching frequencies typically around 1660 cm⁻¹, which distinguishes it from isomeric coumarins that absorb at higher frequencies around 1710 cm⁻¹.

Nuclear magnetic resonance spectroscopy reveals that the chromone protons exhibit characteristic chemical shifts, with H-2 resonating around δ 7.9 ppm and H-3 around δ 6.3 ppm in deuterated chloroform. These values closely resemble those observed for the parent γ-pyrone system, indicating minimal perturbation of the heterocyclic ring electronics upon benzannulation. The carbonyl carbon (C-4) consistently appears at the lowest field in 13C NMR spectra and remains relatively unaffected by substitution patterns in the benzene ring.

The electronic configuration of the chromone core influences both the compound's photophysical properties and its potential biological activities. UV-visible spectroscopy typically reveals two characteristic absorption bands around 225 nm and 290 nm, corresponding to π→π* transitions within the conjugated system. The extended conjugation provides opportunities for intermolecular π-π stacking interactions, which play crucial roles in solid-state packing arrangements and may contribute to biological activity through DNA intercalation or protein binding mechanisms.

Morpholine Carboxylate Substituent Spatial Orientation

The morpholine carboxylate substituent attached at the 7-position of the chromone core introduces significant structural complexity and potential for diverse intermolecular interactions. Morpholine rings consistently adopt chair conformations in both solution and solid-state structures, as demonstrated in crystallographic studies of related compounds. The bond-angle sum at the nitrogen atom typically approaches 358°, indicating essentially planar coordination geometry around the morpholine nitrogen.

Crystallographic analysis of morpholine-containing chromone derivatives reveals that the morpholine ring maintains a nearly perpendicular orientation relative to the chromone core, with dihedral angles ranging from 86° to 90°. This orthogonal arrangement minimizes steric interactions while allowing the morpholine oxygen and nitrogen atoms to participate in hydrogen bonding networks. The carboxylate linkage provides additional conformational flexibility and serves as both a hydrogen bond acceptor and a site for potential hydrolysis under physiological conditions.

The spatial orientation of the morpholine carboxylate substituent significantly influences the compound's physicochemical properties, including solubility, stability, and potential biological activity. The morpholine ring's basicity (typical pKa values around 8.4) may enhance water solubility under physiological pH conditions, while the carboxylate ester linkage provides a site for potential enzymatic hydrolysis. The combination of hydrogen bonding capabilities and conformational flexibility makes this substituent particularly important for molecular recognition processes with biological targets.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining precise molecular geometry and understanding solid-state packing arrangements. Related compounds containing similar structural motifs have been successfully characterized through X-ray crystallography, providing valuable insights into bond lengths, bond angles, and conformational preferences. The crystallographic analysis of 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one revealed crystallization in the monoclinic space group P21/c with specific cell parameters demonstrating the systematic arrangement of molecules in the crystal lattice.

The asymmetric unit analysis often reveals the presence of multiple independent molecules, as observed in similar compounds where two crystallographically distinct conformations coexist. These independent molecules exhibit variations in bond lengths, bond angles, and dihedral angles, particularly in flexible regions such as the benzodioxin ring system. The common structural features include the chromone ring and benzodioxin ring arrangements, with variations in their relative orientations and the disposition of substituent groups.

Disorder phenomena frequently occur in the methylene groups of the 1,4-dioxane rings, with relative occupancies typically ranging from 0.6 to 0.8 for major components and 0.2 to 0.4 for minor components. This disorder reflects the inherent conformational flexibility of the saturated ring system and provides evidence for the dynamic nature of these structures in the solid state. The crystallographic data establish precise geometric parameters that serve as benchmarks for theoretical calculations and provide essential information for understanding structure-activity relationships.

Intermolecular Interaction Networks

The crystal packing of chromone-benzodioxin compounds is stabilized through complex networks of intermolecular interactions that include hydrogen bonding, π-π stacking, and van der Waals forces. C-H⋯O hydrogen bonds frequently connect molecules into extended chain structures along specific crystallographic directions, with typical distances ranging from 2.3 to 2.7 Å. These interactions often generate characteristic ring motifs, such as R₂²(8) loops formed by pairs of weak hydrogen bonds.

π-π stacking interactions between aromatic ring systems contribute significantly to crystal stability, with centroid-centroid distances typically ranging from 3.6 to 3.9 Å. These interactions occur most commonly between pyran rings of chromene systems and provide additional stabilization to the three-dimensional crystal structure. The aromatic stacking arrangements influence both the optical properties of crystalline materials and their potential biological activities through similar interactions with DNA bases or protein aromatic residues.

Inversion dimers represent a common structural motif in these crystal systems, formed through pairs of intermolecular hydrogen bonds that create symmetric arrangements of molecules. These dimeric units often serve as building blocks for larger supramolecular assemblies, connected through additional weak interactions to form continuous three-dimensional networks. The specific geometry and strength of these intermolecular interactions directly influence crystal properties such as melting point, solubility, and mechanical stability.

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides essential structural information for complex heterocyclic compounds through systematic analysis of chemical shifts, coupling patterns, and integration ratios. For chromone-containing compounds, ¹H NMR spectra typically exhibit characteristic patterns with the chromone H-2 proton appearing as a singlet around δ 8.3 ppm and aromatic protons of substituted benzene rings appearing in the δ 7.0-7.5 ppm region. The benzodioxin methylene protons characteristically appear as a multiplet around δ 4.3 ppm, reflecting the dioxane ring's conformational dynamics.

¹³C NMR spectroscopy provides complementary structural information, with the chromone carbonyl carbon consistently appearing at the lowest field (typically around δ 175-180 ppm). The aromatic carbon signals appear in predictable ranges, with substituted carbons showing characteristic shifts depending on the nature and position of substituents. Two-dimensional NMR techniques, including HMBC (heteronuclear multiple bond correlation), HMQC (heteronuclear multiple-quantum correlation), and TOCSY (total correlation spectroscopy), enable complete structural assignments and confirmation of connectivity patterns.

The morpholine ring protons exhibit characteristic multipicity patterns reflecting the chair conformation, with axial and equatorial protons showing distinct chemical shifts and coupling patterns. The carboxylate ester linkage influences the chemical shifts of adjacent carbons and provides diagnostic signals for structural confirmation. Integration ratios and coupling constant analysis enable determination of substitution patterns and conformational preferences in solution.

FT-IR Vibrational Mode Correlations

Fourier-transform infrared spectroscopy provides crucial information about functional group characteristics and molecular vibrations. The chromone carbonyl stretching frequency serves as a diagnostic feature, typically appearing around 1660 cm⁻¹ and distinguishing chromones from isomeric coumarins (1710 cm⁻¹) and other carbonyl-containing compounds. This frequency reflects the extended conjugation in the chromone system and the influence of electron-donating or electron-withdrawing substituents.

The benzodioxin ring system contributes characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-O stretching modes around 1000-1300 cm⁻¹. Detailed vibrational analysis of 1,4-benzodioxan systems reveals complex patterns of in-plane and out-of-plane deformation modes, with specific assignments for CH₂ wagging, twisting, and rocking vibrations. The morpholine ring contributes N-H and C-N stretching vibrations, along with ring breathing modes that appear in characteristic frequency ranges.

Density functional theory calculations at the B3LYP level provide accurate predictions of vibrational frequencies that correlate well with experimental observations. The calculated infrared intensities enable assignment of weak bands and understanding of vibrational mode contributions from different molecular segments. Comparative analysis of calculated and observed frequencies validates structural assignments and provides confidence in spectroscopic identifications.

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry serves as the definitive method for molecular formula confirmation and structural validation. Electron impact mass spectrometry of chromone derivatives reveals characteristic fragmentation patterns involving loss of carbon monoxide and ring cleavage through retro-Diels-Alder mechanisms. These fragmentation pathways provide structural information about substitution patterns and enable differentiation between isomeric compounds.

The molecular ion peak provides precise mass measurements that enable determination of elemental composition with high accuracy. For the target compound, high-resolution measurements would be expected to confirm the molecular formula and distinguish between potential structural alternatives. Tandem mass spectrometry techniques enable detailed analysis of fragmentation pathways and provide additional structural confirmation through comparison with fragmentation patterns of related compounds.

Electrospray ionization mass spectrometry offers complementary ionization capabilities and often provides different fragmentation information compared to electron impact methods. The formation of protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺ enables molecular weight determination even for compounds that do not readily form molecular ions under electron impact conditions. The combination of multiple ionization methods provides comprehensive mass spectrometric characterization and robust structural validation.

Eigenschaften

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7/c24-21-16-3-2-15(30-22(25)23-5-7-26-8-6-23)12-19(16)29-13-17(21)14-1-4-18-20(11-14)28-10-9-27-18/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHWTGAQPWKFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC5=C(C=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 2-Hydroxyacetophenone Derivatives

The chromen-4-one scaffold is typically synthesized via cyclization of 2-hydroxyacetophenone precursors. A method described in patent WO2008128942A1 involves alkylation of 2,3-diaminopyridine derivatives with ethyl bromoacetate under basic conditions (potassium carbonate), followed by thermal cyclization using potassium tert-butoxide and oxidation with manganese dioxide. This approach yields the 4-oxochromen-7-ol intermediate, which serves as the backbone for subsequent esterification.

Reaction Conditions:

Yield: 72–85% over three steps.

Functionalization with 2,3-Dihydro-1,4-benzodioxin-6-yl Group

Suzuki-Miyaura Coupling

The benzodioxin moiety is introduced via palladium-catalyzed cross-coupling. A modified protocol from PubChem data (CID 2830454) employs 3-bromo-4-oxochromen-7-yl intermediates reacted with 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid under Suzuki conditions.

Typical Conditions:

Direct Electrophilic Substitution

Alternative methods leverage electrophilic aromatic substitution at the chromen-4-one C-3 position. As reported in VulcanChem’s synthesis (CAS 724740-95-8), the benzodioxin group is introduced using 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride under Friedel-Crafts acylation conditions:

Esterification with Morpholine-4-carboxylate

Carboxylic Acid Activation

The 7-hydroxy group of the intermediate undergoes esterification with morpholine-4-carbonyl chloride. Ambeed’s protocols for analogous compounds (e.g., 4442-53-9) highlight the use of thionyl chloride (SOCl₂) to activate carboxylic acids:

Conditions:

Ester Bond Formation

The activated carbonyl chloride is reacted with 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-ol under Schotten-Baumann conditions:

Optimized Parameters:

Alternative Microwave-Assisted Synthesis

Patent WO2008128942A1 describes a microwave-enhanced route to accelerate cyclization and coupling steps:

Key Steps:

-

Microwave-assisted alkylation at 160°C for 40 min (vs. 20 h conventionally).

-

One-pot oxidation-esterification using MnO₂ and morpholine carbonyl chloride under reflux.

Advantages:

Comparative Analysis of Methods

| Parameter | Conventional Route | Microwave Route |

|---|---|---|

| Total Time | 36–48 h | 8–10 h |

| Overall Yield | 62–68% | 75–88% |

| Catalyst Cost | Moderate (Pd-based) | Low (thermal) |

| Scalability | Pilot-scale feasible | Limited to 100 g |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the chromenone structure, similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate, exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, chromenone derivatives have been reported to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property makes it a candidate for further development in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antibacterial and antifungal activities of this compound have been explored as well. Research has demonstrated that it exhibits inhibitory effects against several pathogenic microorganisms, making it a potential lead for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The unique structure of this compound has led to its examination as a potential pesticide. Its ability to disrupt metabolic processes in pests has been highlighted in studies aimed at developing eco-friendly alternatives to conventional pesticides. The compound's effectiveness against specific pests could be attributed to its interaction with key biological pathways within the organisms .

Plant Growth Regulators

Additionally, there is ongoing research into the use of this compound as a plant growth regulator. Preliminary findings suggest that it may enhance plant growth and yield by modulating hormonal pathways involved in plant development. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties. Its ability to act as a stabilizer or modifier can lead to improved mechanical strength and thermal stability in polymer composites .

Nanotechnology

Furthermore, this compound has potential applications in nanotechnology. Its unique properties may allow for the development of nanocarriers for drug delivery systems. By encapsulating therapeutic agents within nanoparticles composed of this compound, researchers aim to improve the bioavailability and targeted delivery of drugs .

Wirkmechanismus

The mechanism by which 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxin derivatives, chromenone-based molecules, and morpholinecarboxylate-containing compounds. Examples include:

- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl 4-morpholinecarboxylate

- N-(7-chloro-2-methyl-4-quinolinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine hydrochloride

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate apart is its unique combination of structural motifs, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 407.466 g/mol. It features a complex structure combining elements of benzodioxin and chromenone, which are known for their diverse biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Capable of reducing inflammation markers in vitro and in vivo.

- Neuroprotective : May offer protective effects in neurodegenerative models.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity :

A study published in the Journal of Serbian Chemical Society highlighted the antimicrobial properties of similar benzodioxin derivatives. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Properties :

In vitro studies have shown that derivatives with similar structural features can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzodioxin structures have been tested against breast and lung cancer cells, demonstrating IC50 values in the micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest. -

Neuroprotective Effects :

Research has indicated that compounds with chromenone backbones can protect neuronal cells from oxidative damage. In models of neurodegeneration, such as those simulating Alzheimer's disease, these compounds reduced markers of oxidative stress significantly .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote cell survival or apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.